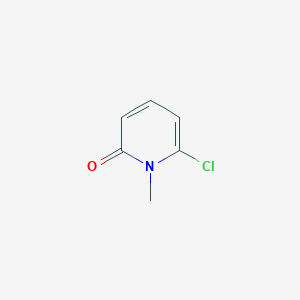

6-Chloro-1-methylpyridin-2(1H)-one

Description

Significance of the Pyridinone Moiety in Heterocyclic Chemistry

The pyridinone moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of providing ligands for more than one type of receptor or enzyme. This versatility has led to the development of numerous pyridinone-containing compounds with a broad spectrum of pharmacological activities.

The physicochemical properties of the pyridinone scaffold can be readily fine-tuned through established synthetic routes, allowing for the manipulation of characteristics such as polarity, lipophilicity, and hydrogen bonding capacity. The core structure of pyridin-2(1H)-one possesses the ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), facilitating strong interactions with biological targets. These attributes make the pyridinone ring a valuable component in fragment-based drug design and as a bioisostere for other chemical groups like amides and phenols.

Isomeric and Tautomeric Considerations of Pyridin-2(1H)-ones

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) isomers. This equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms is a critical aspect of their chemical behavior.

Extensive studies have shown that the position of this equilibrium is highly dependent on the surrounding environment. In the solid state and in polar solvents, the lactam form is predominantly favored. This preference is attributed to the stabilization of the polar amide group through intermolecular interactions. In contrast, non-polar solvents can favor the 2-hydroxypyridine tautomer. The direct interconversion between the two tautomers has a high energy barrier, suggesting that the process is often facilitated by solvent molecules or through the formation of dimers.

Tautomeric Equilibrium of Pyridin-2(1H)-one

| Tautomer | Structure | Favored in |

|---|---|---|

| Pyridin-2(1H)-one (Lactam) |  |

Polar Solvents, Solid State |

| 2-Hydroxypyridine (Lactim) |  |

Non-polar Solvents |

Overview of 6-Chloro-1-methylpyridin-2(1H)-one within Pyridinone Research

This compound is a specific derivative within the broader class of pyridinone compounds. Its structure features a chlorine atom at the 6-position and a methyl group on the nitrogen atom. This substitution pattern fixes the compound in the pyridin-2(1H)-one form, as the N-methylation prevents the formation of the 2-hydroxypyridine tautomer.

The synthesis of the parent compound, 6-chloro-2(1H)-pyridinol (the tautomer of 6-chloro-pyridin-2(1H)-one), can be achieved through the hydrolysis of 2,6-dichloropyridine (B45657). researchgate.net Subsequent N-methylation would yield this compound.

While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its structural features suggest its primary role as a synthetic intermediate. The presence of a reactive chlorine atom at the 6-position makes it a valuable precursor for the introduction of various functional groups through nucleophilic substitution reactions. Research on the closely related 6-chloro-2-pyridone has shown that it can undergo photochemical electrocyclic ring-opening reactions, indicating that the chloro-substituted pyridone ring system is a subject of interest for fundamental reactivity studies. clockss.org Therefore, this compound serves as a building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMIJNWKTCXRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169246 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-63-6 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1 Methylpyridin 2 1h One and Its Precursors

Preparation of the 6-Chloropyridin-2(1H)-one Core

The foundational step in the synthesis of the target molecule is the construction of the 6-Chloropyridin-2(1H)-one scaffold. This can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired reaction conditions.

Synthesis from Dihalopyridines

A prominent and well-documented method for the preparation of the 6-Chloropyridin-2(1H)-one core involves the use of a dihalopyridine precursor. Specifically, 2,6-dichloropyridine (B45657) serves as a common starting material. The synthesis proceeds through the chlorination of pyridine (B92270), followed by a selective hydrolysis of one of the chloro groups.

The initial step involves the chlorination of pyridine under UV irradiation in the presence of chlorine gas. researchgate.net This reaction is typically carried out at elevated temperatures. Following the formation of 2,6-dichloropyridine, the subsequent step is a crucial selective hydrolysis. By treating 2,6-dichloropyridine with a base under pressure, one of the chlorine atoms is substituted with a hydroxyl group, leading to the formation of 6-chloro-2(1H)-pyridinol, which exists in tautomeric equilibrium with 6-Chloropyridin-2(1H)-one. researchgate.net This hydrolysis has been reported to proceed with a high yield of 85%. researchgate.net

Table 1: Synthesis of 6-chloro-2(1H)-pyridinol from 2,6-dichloropyridine

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,6-Dichloropyridine | Base | Under pressure | 6-chloro-2(1H)-pyridinol | 85% | researchgate.net |

Alternative Synthetic Routes to the Core Scaffold

While the use of dihalopyridines is a primary route, other synthetic strategies can be employed to construct the 6-Chloropyridin-2(1H)-one core. One such alternative involves the reaction of 2-hydrazino-6-chloropyridine, which is readily available from the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) under mild conditions. psu.edu The reduction of the hydrazino group can lead to the formation of the corresponding amino derivative, and while not directly yielding the pyridinone, it represents a related synthetic pathway for functionalized 6-chloropyridines. psu.edu

Another general approach to the synthesis of 2-pyridone structures is the Guareschi–Thorpe condensation. This method typically involves the reaction of a cyanoacetamide with a 1,3-diketone to yield a highly substituted 2-pyridone. While a specific application to the synthesis of 6-Chloropyridin-2(1H)-one is not detailed, this classical method offers a potential, albeit more complex, alternative for the construction of the pyridone ring system.

N-Methylation Strategies for 6-Chloro-1-methylpyridin-2(1H)-one Synthesis

Once the 6-Chloropyridin-2(1H)-one core has been synthesized, the final step is the introduction of a methyl group onto the nitrogen atom of the pyridinone ring.

Direct N-Methylation Reactions

The direct N-methylation of the 6-Chloropyridin-2(1H)-one precursor is a common and effective strategy. This transformation is typically achieved using an electrophilic methylating agent in the presence of a base. Commonly employed methylating agents for such reactions include dimethyl sulfate (B86663) and methyl iodide. nih.govnih.gov The base serves to deprotonate the nitrogen of the pyridinone, forming a nucleophilic pyridinide anion that then attacks the methylating agent.

Phase-transfer catalysis (PTC) represents a powerful technique for carrying out such alkylations. wikipedia.orgacsgcipr.org In this method, a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the pyridinide anion from an aqueous or solid phase into an organic phase where the reaction with the methylating agent occurs. wikipedia.org This can lead to faster reaction rates and the ability to use a wider range of solvents. acsgcipr.org

Optimization of Methylation Protocols

The efficiency of the N-methylation reaction can be influenced by several factors, including the choice of base, solvent, and reaction temperature. For industrial-scale synthesis, vapor-phase methylation has been explored. A patented process describes the methylation of pyridines by contacting them with methanol (B129727) in the vapor phase over a nickel-nickel oxide catalyst at elevated temperatures, typically between 250°C and 320°C. google.com This method offers a continuous process for the production of N-methylated pyridines.

The choice of the methylating agent and base is also critical. While dimethyl sulfate is a potent methylating agent, its use requires careful handling due to its toxicity. nih.gov The combination of a methylating agent with a suitable base, such as sodium bicarbonate, has been shown to be effective in the methylation of related compounds. nih.gov

Comparative Analysis of Synthetic Routes to this compound

The selection of a synthetic route for this compound depends on a variety of factors, including the desired scale of production, cost, and availability of starting materials.

The synthesis starting from pyridine via 2,6-dichloropyridine is a robust and high-yielding method for the preparation of the 6-Chloropyridin-2(1H)-one core. researchgate.net The starting material, pyridine, is readily available, and the hydrolysis of the dichlorinated intermediate is efficient. However, the initial chlorination step may require specialized equipment for handling chlorine gas and UV irradiation.

For the final N-methylation step, direct alkylation with methyl iodide or dimethyl sulfate in the presence of a base is a straightforward and widely applicable method. The use of phase-transfer catalysis can enhance the efficiency of this reaction, particularly for larger-scale preparations. wikipedia.orgacsgcipr.org The vapor-phase methylation over a nickel-nickel oxide catalyst presents an interesting alternative for continuous industrial production, although it requires specialized high-temperature reactors. google.com The choice between these methylation methods will often be a trade-off between reaction conditions, cost of reagents and catalysts, and the scale of the synthesis.

Chemical Reactivity and Derivatization Strategies of 6 Chloro 1 Methylpyridin 2 1h One

Substitution Reactions on the Pyridinone Ring

The pyridinone ring in 6-chloro-1-methylpyridin-2(1H)-one is susceptible to various substitution reactions, allowing for the introduction of diverse functional groups. These reactions are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Halogenation Reactions (e.g., Bromination at C5)

The electron-rich nature of the pyridinone ring facilitates electrophilic substitution reactions. While specific studies on the bromination of this compound at the C5 position are not extensively detailed in the provided search results, the general principles of halogenation on similar pyridinone systems suggest that this transformation is feasible. The reaction would likely proceed via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the position most activated by the ring's electronic environment.

Reactions Involving the Chlorine Substituent

The chlorine atom at the C6 position is a key handle for nucleophilic substitution reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, amination reactions can be performed to introduce amino groups, as demonstrated by the synthesis of 6-amino-1-methylpyridin-2-one, which has a reported melting point of 165-167 °C. chemsynthesis.com

These substitution reactions are fundamental in diversifying the molecular scaffold of this compound for various synthetic purposes.

Other Electrophilic and Nucleophilic Substitutions

Beyond halogenation and reactions at the C6-chloro position, the pyridinone ring can undergo other substitution reactions. The precise nature of these transformations depends on the specific reagents and reaction conditions employed. For example, the related compound 2-chloro-1-methylpyridinium (B1202621) iodide, also known as the Mukaiyama reagent, is widely used to activate carboxylic acids and alcohols for the synthesis of esters, amides, and other derivatives. sigmaaldrich.comsigmaaldrich.com This highlights the utility of the chloro-substituted pyridinium (B92312) scaffold in facilitating various coupling reactions.

Transformations of the Pyridinone System

In addition to substitution reactions, the pyridinone core of this compound can undergo transformations that alter the ring system itself, such as oxidation and reduction.

Oxidation Reactions (e.g., Pyridine (B92270) N-oxide formation)

The nitrogen atom in the pyridinone ring can be oxidized to form a pyridine N-oxide. While direct experimental data for the N-oxidation of this compound is not explicitly provided in the search results, the oxidation of methyl-substituted pyridines is a known industrial process, often utilizing vanadium-containing catalysts. researchgate.net The formation of an N-oxide can significantly alter the electronic properties of the ring, influencing its reactivity in subsequent reactions.

Reduction Reactions

The pyridinone ring can be subjected to reduction reactions, although specific examples for this compound are not detailed in the provided search results. In a general context, reduction of the pyridinone system could potentially lead to the corresponding dihydropyridinone or piperidinone derivatives. The choice of reducing agent and reaction conditions would be critical in controlling the extent of reduction.

Photochemical Annulation Reactions

Photochemical reactions of 2-pyridones are a powerful tool for the construction of complex polycyclic and heterocyclic structures. These reactions typically involve the excitation of the pyridone ring to a higher energy state, followed by cycloaddition with another unsaturated molecule to form a new ring system.

One of the most characteristic photochemical reactions of 2-pyridones is the [4+4] cycloaddition . This reaction involves the dimerization of two pyridone molecules or the reaction of a pyridone with a diene to form an eight-membered ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the substitution pattern on the pyridone ring and the nature of the reaction partner. For instance, the selective intermolecular photo-[4+4]-cycloaddition of 2-pyridone mixtures has been demonstrated to produce tricyclic products with multiple stereogenic centers in a single step.

Another important class of photochemical reactions for 2-pyridones is the [2+2] cycloaddition with alkenes. nih.gov This reaction leads to the formation of a cyclobutane (B1203170) ring and is a versatile method for the synthesis of bicyclic systems. The reaction proceeds through the formation of a diradical intermediate upon photoexcitation of the enone system of the pyridone. nih.gov Both intramolecular and intermolecular versions of this reaction are known. Cyclic enones are often used to prevent competitive cis-trans isomerization. nih.gov

Furthermore, photoinduced dehydrogenative annulation reactions have been utilized for the synthesis of quinoline (B57606) derivatives. For example, the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light leads to the formation of 6-phenylbenzo[h]quinolines through a 6π-electrocyclization followed by a cascade of reactions. rsc.org While this example does not start from a pyridone, it highlights the utility of photochemical annulation in constructing fused heterocyclic systems related to the quinolinone core that could potentially be formed from pyridone precursors. The synthesis of isoquinolones has also been achieved through a visible-light-induced deaminative [4+2] annulation of alkynes and N-amidepyridinium salts. rsc.org

The presence of the electron-withdrawing chloro group at the 6-position of this compound would likely influence the energy of the excited state and the stability of any radical intermediates, potentially altering the course and efficiency of these photochemical reactions compared to the unsubstituted parent compound.

| Reaction Type | Reactants | Product Type | Key Features |

| [4+4] Cycloaddition | 2-Pyridone + 2-Pyridone/Diene | Eight-membered ring systems | Can be highly selective and stereospecific. |

| [2+2] Cycloaddition | 2-Pyridone + Alkene | Cyclobutane-fused systems | Proceeds via a diradical intermediate. |

| Dehydrogenative Annulation | (E)-2-phenyl-3-styrylpyridines | Benzo[h]quinolines | Involves 6π-electrocyclization. rsc.org |

| Deaminative [4+2] Annulation | N-amidepyridinium salts + Alkynes | Isoquinolones | Metal-free, visible-light-induced process. rsc.org |

Functionalization through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all starting materials. nih.govmdpi.com These reactions are characterized by high atom economy, convergence, and operational simplicity, making them powerful tools for the rapid generation of molecular diversity. mdpi.com The 2-pyridone scaffold is a valuable building block in MCRs for the synthesis of biologically active heterocyclic compounds. nih.gov

While specific MCRs involving this compound are not extensively documented, the general reactivity of 2-pyridones suggests its potential as a substrate in various MCRs. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that lead to the formation of peptide-like structures. wikipedia.org The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgnih.gov The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides.

The application of MCRs to synthesize 2-pyridone-containing heterocycles has been reviewed, highlighting the construction of diverse and complex scaffolds with potential biological activities. nih.gov For instance, three-component reactions of aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one have been used to synthesize pyrano[3,2-c]pyridones. nih.gov

The chloro-substituent at the 6-position of this compound could influence its participation in MCRs. The electron-withdrawing nature of the chlorine atom might affect the nucleophilicity or electrophilicity of the pyridone ring, potentially influencing the reaction pathways. Interestingly, 6-halo-2-pyridones have been shown to act as efficient bifunctional Brønsted acid/base organocatalysts in reactions like ester aminolysis, which suggests their ability to participate in and facilitate complex chemical transformations. rsc.org This catalytic activity hints at the potential for this compound to be not just a substrate but also a participant in the catalytic cycle of certain MCRs.

| MCR Type | Typical Reactants | Product Class | Relevance to 2-Pyridones |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | General method for creating peptide-like structures; potential for incorporating pyridone-containing components. wikipedia.org |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | A versatile reaction for generating functionalized amides; could potentially utilize pyridone-based acids or aldehydes. |

| Pyrano-annulations | Aldehyde, Malononitrile, 4-Hydroxypyridin-2-one | Pyrano[3,2-c]pyridones | Demonstrates the use of pyridone scaffolds as key building blocks in MCRs. nih.gov |

Advanced Spectroscopic and Structural Characterization of 6 Chloro 1 Methylpyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 6-Chloro-1-methylpyridin-2(1H)-one, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three protons on the pyridinone ring. The N-methyl group protons would likely appear as a singlet, significantly downfield due to the influence of the adjacent nitrogen and carbonyl group. The ring protons would exhibit characteristic doublet or triplet splitting patterns arising from spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying the chemical environments of all six carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at the lowest field (highest ppm value) due to its deshielded nature. The carbon atom bonded to chlorine (C6) would also be significantly deshielded. The remaining ring carbons and the methyl carbon would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.5 | ~40 |

| H3 | ~6.2 | ~110 |

| H4 | ~7.4 | ~140 |

| H5 | ~6.6 | ~120 |

| C2 (C=O) | - | ~160 |

| C6 (-Cl) | - | ~150 |

Note: These are estimated values based on known substituent effects on the pyridinone ring and require experimental verification.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₆ClNO), the molecular weight is 143.57 g/mol . achemblock.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 143. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would also be present at m/z 145, with an intensity of about one-third of the molecular ion peak. This isotopic signature is a key identifier for chlorine-containing compounds. researchgate.net

The fragmentation of pyridinones is often characterized by the loss of neutral molecules such as carbon monoxide (CO). researchgate.net For this compound, a primary fragmentation pathway would likely involve the loss of CO (28 Da) from the molecular ion, leading to a fragment ion at m/z 115. Subsequent fragmentation could involve the loss of the chlorine atom or the methyl group.

Table 2: Expected Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 143/145 | [C₆H₆ClNO]⁺ | Molecular ion (M⁺) and M+2 peaks |

| 115/117 | [C₅H₆ClN]⁺ | Loss of CO from the molecular ion |

| 108 | [C₅H₃NO]⁺ | Loss of Cl from the molecular ion |

| 128/130 | [C₅H₃ClNO]⁺ | Loss of the methyl group from the molecular ion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a closely related derivative, 4-Hydroxy-6-methylpyridin-2(1H)-one, offers significant insights into the expected solid-state conformation. nih.govresearchgate.net

The crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one reveals a nearly planar pyridinone ring. nih.govresearchgate.net It is reasonable to expect that this compound would also adopt a planar or near-planar conformation to maximize π-system conjugation. The substitution of the hydroxyl group with a hydrogen atom and the N-H with an N-methyl group would alter the unit cell parameters and intermolecular packing, but the core geometry of the pyridinone ring is likely to be preserved.

Key geometric parameters, such as the C=O and C-N bond lengths within the ring, are expected to be consistent with those observed in other pyridinone structures. The C-Cl bond length would be a critical parameter to determine experimentally.

Table 3: Crystallographic Data for the Analogous Compound 4-Hydroxy-6-methylpyridin-2(1H)-one nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. For pyridinone derivatives, hydrogen bonding and π-π stacking are particularly important in dictating the crystal packing.

Hydrogen Bonding: In the case of this compound, the absence of a traditional hydrogen bond donor like an N-H or O-H group precludes the formation of strong, classical hydrogen bonds. However, weak C-H···O or C-H···Cl hydrogen bonds may play a role in the crystal packing. In the crystal structure of the analogous 4-Hydroxy-6-methylpyridin-2(1H)-one, strong N-H···O and O-H···O hydrogen bonds link the molecules into a zigzag array. nih.govresearchgate.net The carbonyl oxygen of the pyridinone ring is a potent hydrogen bond acceptor.

Pi-Pi Stacking: The planar, aromatic-like pyridinone ring is well-suited for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π clouds of adjacent rings, are a significant cohesive force in the solid state of many aromatic compounds. It is highly probable that the crystal structure of this compound would feature π-π stacking of the pyridinone rings, likely in a parallel-displaced or antiparallel arrangement to optimize electrostatic interactions. The presence of the chloro and methyl substituents would influence the geometry and strength of these stacking interactions.

Applications of 6 Chloro 1 Methylpyridin 2 1h One in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

6-Chloro-1-methylpyridin-2(1H)-one serves as a versatile synthetic building block primarily due to the reactivity of its chloro-substituent. The chlorine atom at the 6-position of the pyridinone ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity enables the derivatization of the pyridinone core, leading to the synthesis of more complex molecules with tailored properties.

The pyridinone scaffold itself is a valuable pharmacophore, and the ability to modify it at a specific position is crucial for developing new compounds with desired biological activities. For instance, the chlorine atom can be displaced by various nucleophiles such as amines, alcohols, and thiols, paving the way for the synthesis of a diverse library of substituted 1-methylpyridin-2(1H)-one derivatives.

Furthermore, the chloro-substituent can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This reaction would involve the coupling of the this compound with a boronic acid or ester in the presence of a palladium catalyst, leading to the formation of 6-aryl or 6-alkyl-1-methylpyridin-2(1H)-ones. Such reactions are fundamental in the construction of complex molecular architectures.

The reactivity of this compound is summarized in the table below:

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 6-amino, 6-alkoxy, or 6-thioether substituted 1-methylpyridin-2(1H)-ones |

| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst | 6-aryl or 6-alkyl substituted 1-methylpyridin-2(1H)-ones |

Intermediate in Pharmaceutical Synthesis

The pyridin-2(1H)-one moiety is a recognized privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. nih.gov These compounds exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The versatility of the pyridinone core allows for the fine-tuning of its pharmacological profile through substitution at various positions.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its potential as an intermediate is significant. The ability to introduce diverse substituents at the 6-position, as discussed previously, is a key strategy in drug discovery for optimizing lead compounds. For example, the introduction of different amine functionalities via nucleophilic substitution can modulate the compound's interaction with biological targets and improve its pharmacokinetic properties. The synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one has been reported as an intermediate in the synthesis of second-generation non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

Intermediate in Agrochemical and Dye Synthesis

The pyridine (B92270) ring is a crucial component in many modern agrochemicals, including herbicides, fungicides, and insecticides. agropages.com Pyridinone derivatives, in particular, have been investigated for their phytotoxic activities. nih.gov For instance, certain pyridinone derivatives have shown potential as herbicides. nih.gov The synthesis of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one has been shown to yield compounds with phytotoxic selectivity, suggesting their use as lead structures for developing more active products. nih.govnih.gov

Although direct evidence of this compound being used as an intermediate for commercially successful agrochemicals is scarce in the available literature, its reactive nature makes it a plausible candidate for the synthesis of novel agrochemical compounds. The introduction of various functional groups could lead to the discovery of new molecules with desired herbicidal, fungicidal, or insecticidal properties.

In the realm of dye synthesis, pyridinone derivatives are known to be important precursors for azo dyes. These dyes are valued for their bright colors and good fastness properties on synthetic fibers. The general synthetic strategy often involves the coupling of a diazotized amine with a pyridinone derivative. The presence of a chloro-substituent in this compound offers a handle for further chemical modification, which could be exploited to synthesize novel dye molecules with unique spectral properties.

Applications in Supramolecular Chemistry (e.g., Cocrystal Formation)

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Halogen bonding is a specific type of non-covalent interaction that has gained significant attention in crystal engineering and the design of supramolecular architectures. acs.orgnih.gov The chlorine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen in other molecules. acs.org

This property makes this compound a potential candidate for the formation of cocrystals. Cocrystals are crystalline solids that consist of two or more different molecules held together by non-covalent interactions. The formation of cocrystals can significantly alter the physicochemical properties of a compound, such as its solubility, stability, and bioavailability. The study of halopyridinium salts has shown that the polarizing effect of the pyridinium (B92312) ring can lead to short and strong halogen bond interactions. nih.govnih.gov While specific studies on the cocrystal formation of this compound are not widely reported, the principles of halogen bonding suggest its potential in this area of materials science.

The potential intermolecular interactions involving this compound in supramolecular assemblies are listed below:

| Interaction Type | Participating Atoms/Groups |

| Halogen Bonding | C-Cl (donor) with O, N (acceptors) |

| Hydrogen Bonding | C-H (donor) with O (acceptor) |

| π-π Stacking | Pyridinone ring |

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Novel Pyridinone Derivatives

The pyridinone ring is a versatile scaffold, offering five positions for derivatization, which allows for the modulation of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities. nih.govresearchgate.net These modifications are crucial for optimizing interactions with therapeutic targets, enhancing cell membrane permeability, and improving water solubility. bohrium.comnih.gov

Future design strategies for novel derivatives of 6-Chloro-1-methylpyridin-2(1H)-one will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematic modifications at various positions of the pyridinone ring will continue to be a cornerstone of research. For instance, alterations at the C3, C4, and C6 positions have been shown to be critical for the antiviral activity of some pyridinone derivatives. nih.gov

Scaffold Hopping: Replacing parts of the molecule with other chemical groups (a "scaffold hopping" approach) can lead to improved properties. For example, replacing a phenyl ring with a pyridinone ring in certain inhibitors has been shown to increase hydrogen bond acceptors, potentially improving potency and solubility. nih.gov

Bioisosteric Replacement: The pyridinone moiety can act as a bioisostere for amides, phenyls, pyridines, and other heterocycles, which can be exploited to fine-tune the pharmacological profile of a drug candidate. researchgate.net

The synthesis of these new derivatives can be achieved through various established and emerging methods. The two primary approaches for forming the pyridinone ring are the cyclization of two precursor compounds and the modification of a pre-existing pyridine (B92270) or related six-membered ring. bohrium.comnih.gov One-pot synthesis methods, utilizing catalysts like L-proline, offer an efficient and environmentally friendly route with broad functional group tolerance. nih.gov

Exploration of New Biological Targets and Mechanisms

Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. bohrium.comnih.gov This versatility stems from their ability to interact with a wide range of biological targets.

Future research will likely focus on identifying and validating new targets for this compound and its derivatives. Current research has shown that pyridinone derivatives can target:

Kinases: This class of enzymes is a major focus in cancer therapy. Pyridinone derivatives have been shown to inhibit protein tyrosine kinases, Met kinase, and mitogen-activated protein kinase, among others. bohrium.comnih.gov The pyridinone scaffold can serve as a hinge-binding motif, crucial for kinase inhibition. nih.gov

Other Enzymes: Targets such as histone deacetylase (HDAC), isocitrate dehydrogenase (IDH), and ribonucleotide reductase are also under investigation for the anticancer activity of pyridinone compounds. bohrium.comnih.gov

Viral Proteins: Pyridinone derivatives have shown promise as antiviral agents, for example, by targeting the polymerase acidic polypeptide chain in influenza viruses. bohrium.com

Understanding the mechanism of action is critical for drug development. For instance, some pyridinone derivatives exhibit their antibacterial effects through iron chelation. bohrium.com Further mechanistic studies, potentially using techniques like genetic algorithm similarity programs (GASP) to build pharmacophore models, will be essential to elucidate how these compounds exert their therapeutic effects. nih.gov

Advancements in Biocatalytic Synthesis of Pyridinones

Biocatalysis, the use of enzymes to catalyze chemical reactions, is becoming an increasingly important tool in pharmaceutical synthesis due to its efficiency, selectivity, and environmental benefits. researchgate.netdrpress.org This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions and the ability to perform highly specific transformations. researchgate.net

Recent advancements in biocatalysis are particularly relevant to the synthesis of pyridinone derivatives. nih.govmdpi.com Key areas of progress include:

Enzyme Engineering: Techniques like directed evolution and protein engineering allow for the modification of enzymes to improve their activity, stability, and substrate specificity. nih.govmdpi.com This can lead to the development of biocatalysts tailored for the synthesis of specific pyridinone derivatives.

Enzyme Cascades: Combining multiple enzymes in a one-pot reaction, known as an enzyme cascade, can streamline multi-step syntheses, improving efficiency and reducing waste. researchgate.netnih.gov

Genome Mining and Screening: The discovery of new enzymes with novel catalytic activities from various organisms provides a larger toolbox for biocatalysis. nih.gov

The application of biocatalysis to the synthesis of this compound and its analogs could lead to more sustainable and cost-effective manufacturing processes. researchgate.net

Development of this compound based Therapeutics

The ultimate goal of this research is the development of new therapeutic agents. Given the wide range of biological activities associated with the pyridinone scaffold, this compound and its derivatives have the potential to be developed into drugs for various diseases.

Several pyridinone-containing drugs are already on the market, including the cardiac stimulant milrinone, the antifungal agent ciclopirox, and the anti-HIV drug doravirine, highlighting the therapeutic potential of this chemical class. nih.gov

The development pipeline for a this compound-based therapeutic would involve:

Lead Optimization: Modifying the initial compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Preclinical Studies: Evaluating the safety and efficacy of the optimized lead compounds in cellular and animal models.

Clinical Trials: Testing the drug candidate in humans to determine its safety, and efficacy.

The journey from a promising chemical compound to a marketed therapeutic is long and challenging. However, the versatile nature of the pyridinone scaffold, coupled with advances in synthetic chemistry and biotechnology, provides a strong foundation for the future development of this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-1-methylpyridin-2(1H)-one, and how are they validated?

- Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions or stepwise functionalization of pyridinone precursors. For example, dihydropyrimidinone derivatives (structurally related) are synthesized using HCl in DMF or cold NH₄OH to modulate reaction efficiency . Validation involves spectroscopic characterization (NMR, IR) and comparison with literature data. Crystallographic analysis (e.g., X-ray diffraction) is critical for confirming regiochemistry and stereochemistry in analogues .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- PPE : Use gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as H315/H319) .

- Ventilation : Ensure fume hoods for dust/aerosol control during synthesis .

- Spill Management : Collect spills in sealed containers to prevent environmental release .

- Emergency Procedures : Immediate rinsing with water for eye exposure and medical consultation for ingestion .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Standard techniques include:

- Spectroscopy : H/C NMR to confirm substitution patterns and purity.

- Chromatography : HPLC or GC-MS for quantifying impurities.

- Thermal Analysis : Melting point determination and TGA for stability assessment.

Crystallography (e.g., X-ray) resolves ambiguities in regiochemistry for structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of this compound?

- Methodological Answer : Systematic optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Screening : Acidic conditions (HCl) or bases (NH₄OH) modulate reaction kinetics .

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during chlorination .

- In-Situ Monitoring : Use TLC or inline spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate compound purity via HPLC and elemental analysis before bioassays .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) across studies.

- Structural Confirmation : Re-examine regiochemistry (e.g., using crystallography) to rule out misassignment in active derivatives .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., 6-chloro vs. 6-bromo analogues) to identify structure-activity trends .

Q. What computational strategies predict the reactivity or interaction mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., chloro-substitution effects) .

- Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) using software like AutoDock.

- MD Simulations : Study solvation effects and conformational stability in physiological conditions.

Experimental validation (e.g., kinetic studies) is critical to refine computational predictions .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 1-methyl or 6-chloro positions to assess steric/electronic effects .

- Bioisosteric Replacement : Replace chlorine with fluorine or methyl groups to compare potency .

- Functional Group Addition : Attach pharmacophores (e.g., hydroxyl, amino) to enhance solubility or target interaction.

High-throughput screening and QSAR modeling prioritize candidates for synthesis .

Data Contradiction Analysis

- Example : Conflicting antimicrobial activity reports may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.